molecular formula C16H12F3N3O5S B3972225 4-hydroxy-6-(4-nitrophenyl)-5-(2-thienylcarbonyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone

4-hydroxy-6-(4-nitrophenyl)-5-(2-thienylcarbonyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone

Cat. No.: B3972225
M. Wt: 415.3 g/mol
InChI Key: HRGJNHXILMPDRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-6-(4-nitrophenyl)-5-(2-thienylcarbonyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone is a useful research compound. Its molecular formula is C16H12F3N3O5S and its molecular weight is 415.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.04497615 g/mol and the complexity rating of the compound is 650. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

A closely related compound, described in a study by Savant et al. (2015), involves the synthesis of a novel nitro and 2-hydroxyphenyl functionalized pyrimidinone. This compound was characterized using spectroscopic techniques and confirmed by X-ray diffraction studies, highlighting its potential for structural analysis and material characterization in scientific research (Savant, Gowda, Anandalwar, Prasad, Shah, & Naliapara, 2015).

Dimerization and Hydrogen Bonding

Research by Beijer et al. (1998) on a related ureidopyrimidone demonstrated its ability to dimerize via hydrogen bonds in both solid state and solution. This property is significant for understanding molecular interactions and designing supramolecular structures (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998).

Novel Compound Synthesis

Bonacorso et al. (2003) reported the synthesis of a series of novel 6-aryl-4-trifluoromethyl-2(1H)-pyrimidinones, showcasing the compound's utility in creating new chemical entities. This synthesis process is essential for expanding the range of available compounds for various scientific applications (Bonacorso, Lopes, Wastowski, Zanatta, & Martins, 2003).

Antimicrobial Activity

A study by Chaudhari (2012) focused on the synthesis of derivatives of a similar compound, exploring their antimicrobial activity. This suggests potential applications in drug discovery and microbial resistance studies (Chaudhari, 2012).

Reactivity and Chemical Behavior

The study by Boyle et al. (2001) investigated the reactivity of related pyrimidinones, contributing to a deeper understanding of their chemical behavior and potential applications in synthetic chemistry (Boyle, Daly, Leurquin, Robinson, & Scully, 2001).

Properties

IUPAC Name

4-hydroxy-6-(4-nitrophenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O5S/c17-16(18,19)15(25)11(13(23)10-2-1-7-28-10)12(20-14(24)21-15)8-3-5-9(6-4-8)22(26)27/h1-7,11-12,25H,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGJNHXILMPDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-hydroxy-6-(4-nitrophenyl)-5-(2-thienylcarbonyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone
Reactant of Route 2
4-hydroxy-6-(4-nitrophenyl)-5-(2-thienylcarbonyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone
Reactant of Route 3
4-hydroxy-6-(4-nitrophenyl)-5-(2-thienylcarbonyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone
Reactant of Route 4
4-hydroxy-6-(4-nitrophenyl)-5-(2-thienylcarbonyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone
Reactant of Route 5
4-hydroxy-6-(4-nitrophenyl)-5-(2-thienylcarbonyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone
Reactant of Route 6
Reactant of Route 6
4-hydroxy-6-(4-nitrophenyl)-5-(2-thienylcarbonyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone

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